molecular formula C7H4Br2Cl2 B6166800 2-bromo-1-(bromomethyl)-3,5-dichlorobenzene CAS No. 1006898-81-2

2-bromo-1-(bromomethyl)-3,5-dichlorobenzene

Cat. No.: B6166800
CAS No.: 1006898-81-2
M. Wt: 318.82 g/mol
InChI Key: YSFLNZBHVBYJIH-UHFFFAOYSA-N
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Description

2-Bromo-1-(bromomethyl)-3,5-dichlorobenzene is an organic compound with the molecular formula C7H4Br2Cl2 It is a derivative of benzene, where the benzene ring is substituted with two bromine atoms and two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(bromomethyl)-3,5-dichlorobenzene typically involves the bromination of 1-(bromomethyl)-3,5-dichlorobenzene. This can be achieved through the reaction of 1-(bromomethyl)-3,5-dichlorobenzene with bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of environmentally friendly brominating agents and catalysts is also considered to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(bromomethyl)-3,5-dichlorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions include various substituted benzene derivatives, such as hydroxylated, aminated, or carboxylated compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 2-bromo-1-(bromomethyl)-3,5-dichlorobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms on the benzene ring can participate in halogen bonding, which stabilizes the interaction with target molecules. This can lead to the inhibition of enzyme activity or modulation of receptor function, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(bromomethyl)-3,5-dichlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which imparts distinct chemical properties. These properties make it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

CAS No.

1006898-81-2

Molecular Formula

C7H4Br2Cl2

Molecular Weight

318.82 g/mol

IUPAC Name

2-bromo-1-(bromomethyl)-3,5-dichlorobenzene

InChI

InChI=1S/C7H4Br2Cl2/c8-3-4-1-5(10)2-6(11)7(4)9/h1-2H,3H2

InChI Key

YSFLNZBHVBYJIH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CBr)Br)Cl)Cl

Purity

95

Origin of Product

United States

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